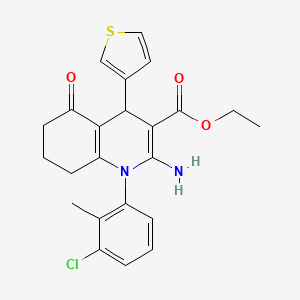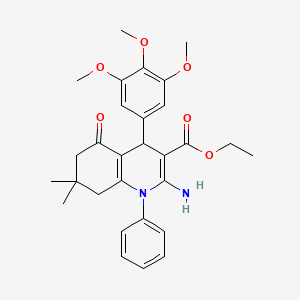![molecular formula C22H17Br2N3O4S B11540944 N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11540944.png)
N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzene ring (benzamide) with various functional groups attached.
- The compound contains bromine atoms, hydroxyl groups, and a thiophene ring, making it highly interesting for chemical investigations.
Méthodes De Préparation
Synthetic Routes
-
Hydrazine Derivatization
- Start with a hydrazine derivative (e.g., 2-hydrazinobenzaldehyde).
- React it with 3,5-dibromo-2,4-dihydroxy-6-methylbenzaldehyde to form the hydrazone intermediate.
- Cyclize the intermediate by adding a thiophene-2-carboxylic acid derivative to obtain the final compound.
-
Multistep Synthesis
- Begin with a suitable starting material (e.g., 3,5-dibromo-2,4-dihydroxy-6-methylbenzoic acid).
- Perform a series of reactions, including hydrazone formation, cyclization, and amide bond formation.
Industrial Production
Unfortunately, information on industrial-scale production methods is scarce. Researchers likely explore custom syntheses for specific applications.
Analyse Des Réactions Chimiques
Reactivity
Oxidation: The compound’s phenolic hydroxyl groups are susceptible to oxidation.
Substitution: Bromine atoms can undergo substitution reactions.
Hydrazone Formation: The hydrazone linkage is crucial for its structure.
Common Reagents and Conditions
Hydrazine hydrate: Used for hydrazone formation.
Bromine sources: Employed for bromination.
Thiophene derivatives: Used in cyclization steps.
Major Products
The major product is the compound itself, with its unique structure.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Researchers explore its reactivity and use it as a building block.
Coordination Chemistry: Investigate its coordination behavior with metal ions.
Biology and Medicine
Antimicrobial Properties: Evaluate its potential as an antimicrobial agent.
Enzyme Inhibition: Study its effects on enzymes.
Industry
Dye Synthesis: Its chromophoric properties make it interesting for dye development.
Pharmaceuticals: Investigate its pharmacological applications.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate this fully.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C22H17Br2N3O4S |
|---|---|
Poids moléculaire |
579.3 g/mol |
Nom IUPAC |
N-[(Z)-3-[(2E)-2-[(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H17Br2N3O4S/c1-12-15(19(28)18(24)20(29)17(12)23)11-25-27-22(31)16(10-14-8-5-9-32-14)26-21(30)13-6-3-2-4-7-13/h2-11,28-29H,1H3,(H,26,30)(H,27,31)/b16-10-,25-11+ |
Clé InChI |
YCOPFBXTBBNTBL-MHCNFFFBSA-N |
SMILES isomérique |
CC1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11540863.png)
![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)
![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)

![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)
![N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11540910.png)

![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540927.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
